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Introduction
BMS-986202 is a potent, selective, and orally active small molecule inhibitor of Tyrosine Kinase

2 (TYK2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It

exhibits a novel mechanism of action by binding to the regulatory pseudokinase (JH2) domain

of TYK2, leading to allosteric inhibition of the adjacent catalytic (JH1) domain. This targeted

approach allows for the selective blockade of signaling pathways driven by cytokines such as

Interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs), which are pivotal in the

pathogenesis of various immune-mediated inflammatory diseases. This technical guide

provides an in-depth overview of the role of BMS-986202 in inhibiting IL-23 signaling, including

its mechanism of action, preclinical efficacy, and the experimental methodologies used for its

characterization.

The IL-23 Signaling Pathway and its Role in
Inflammation
Interleukin-23 is a heterodimeric cytokine, composed of a p19 subunit and a p40 subunit

(shared with IL-12), that plays a crucial role in the differentiation, expansion, and maintenance

of T helper 17 (Th17) cells.[1] The IL-23 signaling cascade is initiated by the binding of IL-23 to

its receptor complex, which consists of the IL-12Rβ1 and IL-23R subunits. This binding event
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brings the associated JAK family members, TYK2 and JAK2, into close proximity, leading to

their trans-phosphorylation and activation.

Activated TYK2 and JAK2 then phosphorylate specific tyrosine residues on the intracellular

domain of the IL-23 receptor, creating docking sites for Signal Transducer and Activator of

Transcription (STAT) proteins, primarily STAT3. Recruited STAT3 is subsequently

phosphorylated by the activated JAKs, leading to its dimerization, nuclear translocation, and

the initiation of target gene transcription. These target genes include those encoding for pro-

inflammatory cytokines such as IL-17A, IL-17F, and IL-22, which are hallmarks of the Th17 cell

response and key drivers of inflammation in diseases like psoriasis and inflammatory bowel

disease.[2][3][4]

Mechanism of Action of BMS-986202
BMS-986202 exerts its inhibitory effect through a distinct allosteric mechanism. Unlike many

kinase inhibitors that compete with ATP at the catalytic site of the JH1 domain, BMS-986202
binds with high affinity and selectivity to the pseudokinase (JH2) domain of TYK2.[5] The JH2

domain, while catalytically inactive, plays a crucial regulatory role in modulating the kinase

activity of the JH1 domain. By binding to the JH2 domain, BMS-986202 stabilizes an inactive

conformation of TYK2, thereby preventing its activation and subsequent downstream signaling

events. This allosteric inhibition effectively blocks the phosphorylation of STAT3 in response to

IL-23, leading to a reduction in the production of pathogenic Th17 cytokines.

Quantitative Data on BMS-986202 Activity
The following tables summarize the key quantitative data regarding the potency and selectivity

of BMS-986202.

Table 1: In Vitro Potency of BMS-986202
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Target Assay Type Parameter Value (nM)

TYK2 JH2 Binding Assay IC50 0.19

TYK2 JH2 Binding Assay Ki 0.02

IL-23 Signaling
Cellular Assay (Kit225

T cells)
IC50 12

IFNα Signaling
Cellular Assay (Kit225

T cells)
IC50 10

IFNα-stimulated

pSTAT5

Human Whole Blood

Assay
IC50 58

IFNα-stimulated

pSTAT5

Murine Whole Blood

Assay
IC50 481

Table 2: Preclinical Efficacy of BMS-986202 in Mouse Models

Disease Model Dosing Regimen Key Findings

IL-23-Induced Acanthosis

(Psoriasis Model)

3-30 mg/kg, oral, daily for 9

days

Dose-dependent inhibition of

ear swelling.

Anti-CD40-Induced Colitis Not specified Efficacious in reducing colitis.

Spontaneous Lupus Not specified Efficacious in a model of lupus.

IL-12/IL-18-Induced IFNγ

Production
2 mg/kg and 10 mg/kg, oral

46% and 80% inhibition of

IFNγ production, respectively.

Table 3: Selectivity Profile of BMS-986202 (Illustrative)
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Kinase Domain
Selectivity vs. TYK2 JH2
(Fold)

JAK1 JH1 Highly Selective

JAK2 JH1 Highly Selective

JAK3 JH1 Highly Selective

Other Kinases -
Remarkably selective over

other kinase families.

Note: While specific fold-selectivity values are not readily available in the public domain, the

literature consistently emphasizes the remarkable selectivity of BMS-986202 for TYK2 over

other JAK family members and the broader kinome due to its unique binding to the less

conserved JH2 domain.

Signaling Pathways and Experimental Workflows
IL-23 Signaling Pathway and Inhibition by BMS-986202
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Caption: IL-23 signaling cascade and the point of inhibition by BMS-986202.

Experimental Workflow for Assessing BMS-986202
Efficacy in a Psoriasis Model
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Caption: Workflow for the IL-23-induced acanthosis mouse model.
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Experimental Protocols
TYK2 JH2 Domain Binding Assay (Fluorescence
Polarization)
This protocol describes a representative method for determining the binding affinity of

compounds to the TYK2 JH2 domain.

Materials:

Recombinant human TYK2 JH2 protein

Fluorescently labeled probe (e.g., JH2 probe 1)

Assay buffer (e.g., JH2 Binding Buffer)

Test compound (BMS-986202) and controls

384-well black microplate

Microplate reader capable of measuring fluorescence polarization

Procedure:

Prepare serial dilutions of the test compound in the assay buffer.

In a 384-well plate, add the diluted test compound or control.

Add the fluorescently labeled probe to all wells except for the "blank" wells.

Add the recombinant TYK2 JH2 protein to the "positive control" and "test inhibitor" wells.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from

light.

Measure the fluorescence polarization of each well using a microplate reader.

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of

the compound concentration and fitting the data to a sigmoidal dose-response curve.
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IL-23-Induced Acanthosis (Psoriasis) Mouse Model
This protocol outlines the induction and assessment of a psoriasis-like skin inflammation model

in mice.

Animals:

Female C57BL/6 mice, 8-10 weeks old.

Induction of Inflammation:

Anesthetize the mice using isoflurane.

Inject recombinant murine IL-23 (e.g., 0.5 µg in 20 µL of PBS) intradermally into the pinna of

one ear. The contralateral ear can be injected with PBS as a control.

Repeat the injections daily or every other day for a specified period (e.g., 4 to 16 days).

Treatment:

Administer BMS-986202 orally at various doses (e.g., 3, 10, 30 mg/kg) daily, starting from

the first day of IL-23 injections.

Include a vehicle control group and a positive control group (e.g., an anti-IL-23 antibody like

ustekinumab).

Assessment:

Measure the thickness of both ears daily using a digital caliper.

At the end of the study, euthanize the mice and collect the ear tissue.

For histopathological analysis, fix the tissue in formalin, embed in paraffin, section, and stain

with Hematoxylin and Eosin (H&E). Score for epidermal thickness (acanthosis), and

inflammatory cell infiltration.

For cytokine analysis, homogenize the ear tissue and measure the levels of IL-17A and IL-22

using ELISA or multiplex assays.
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Western Blot for STAT3 Phosphorylation
This protocol describes a general method to assess the inhibition of STAT3 phosphorylation in

a cellular context.

Cell Culture and Treatment:

Culture a relevant cell line (e.g., human T-cells) to 70-80% confluency.

Serum-starve the cells for 4-6 hours.

Pre-treat the cells with various concentrations of BMS-986202 for 1-2 hours.

Stimulate the cells with recombinant human IL-23 (e.g., 20 ng/mL) for 15-30 minutes to

induce STAT3 phosphorylation. Include an unstimulated control.

Protein Extraction and Western Blotting:

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

Determine the protein concentration of the lysates using a BCA assay.

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF

membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with a primary antibody against phosphorylated STAT3 (p-STAT3,

Tyr705) overnight at 4°C.

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at

room temperature.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging

system.

To ensure equal protein loading, the membrane can be stripped and re-probed for total

STAT3 and a loading control (e.g., β-actin or GAPDH).
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Clinical Development
A Phase 1, randomized, double-blind, placebo-controlled, single and multiple ascending dose

study (NCT02763969) has been completed to evaluate the safety, tolerability,

pharmacokinetics, and pharmacodynamics of BMS-986202 in healthy subjects, and to assess

its safety, tolerability, pharmacokinetics, pharmacodynamics, and clinical efficacy in subjects

with moderate to severe psoriasis. The results of this trial have not yet been fully published.

Conclusion
BMS-986202 represents a promising therapeutic agent that selectively inhibits IL-23 signaling

through a novel allosteric mechanism. By targeting the TYK2 JH2 domain, it effectively blocks

the downstream activation of STAT3 and the production of pathogenic Th17 cytokines.

Preclinical studies have demonstrated its efficacy in relevant models of inflammatory diseases.

The high selectivity of BMS-986202 for TYK2 may offer an improved safety profile compared to

broader-acting JAK inhibitors. Further clinical development will be crucial to fully elucidate the

therapeutic potential of this innovative molecule.
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[https://www.benchchem.com/product/b8144625#role-of-bms-986202-in-inhibiting-il-23-
signaling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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